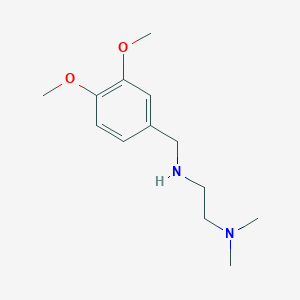

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

描述

Historical Context and Discovery

The development of N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine emerged from the broader historical progression of ethylenediamine derivative synthesis that began in the mid-twentieth century. The foundational work on substituted ethylenediamines can be traced to systematic investigations of diamine chemistry, where researchers sought to modify the basic ethylenediamine structure to achieve enhanced selectivity and reactivity in coordination compounds.

The synthesis of benzyl-substituted ethylenediamines gained prominence as organic chemists recognized the potential for combining the chelating properties of ethylenediamines with the electronic effects of aromatic substituents. The incorporation of methoxy groups at the 3,4-positions of the benzyl ring reflects the influence of earlier work on veratryl derivatives, where researchers had established that 3,4-dimethoxybenzyl groups could impart specific electronic and steric properties to organic molecules.

The specific compound this compound was first catalogued in chemical databases in 2005, representing a relatively recent addition to the family of substituted ethylenediamines. Its development coincided with advances in reductive amination methodology, which provided more efficient synthetic routes to complex amine derivatives. The compound's emergence reflects the continuing evolution of structure-activity relationship studies in diamine chemistry, where systematic variation of substituents enables exploration of diverse chemical and biological properties.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted ethylenediamines, specifically representing an asymmetrically disubstituted derivative. The compound can be classified more broadly as an aromatic amine due to the presence of the 3,4-dimethoxybenzyl group, and as a tertiary-primary diamine system based on its substitution pattern.

From a structural perspective, the molecule exhibits several distinct functional domains. The ethylenediamine backbone provides the fundamental two-carbon chain linking two nitrogen atoms, with one nitrogen bearing two methyl groups (tertiary amine) and the other carrying a single 3,4-dimethoxybenzyl substituent (secondary amine). The aromatic portion contains a benzene ring with methoxy substituents at the meta and para positions relative to the benzyl attachment point.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound named as N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine. Alternative nomenclature systems describe the compound as N'-(3,4-dimethoxybenzyl)-N,N-dimethylethylenediamine, emphasizing the ethylenediamine core structure. The presence of both aliphatic and aromatic amine functionalities places this compound at the intersection of several chemical classification systems.

The molecular framework can be analyzed in terms of its constituent building blocks: ethylenediamine serves as the central scaffold, while the 3,4-dimethoxybenzyl group provides aromatic character and specific electronic properties through the methoxy substituents. This structural arrangement classifies the compound as a hybrid molecule combining properties of both aliphatic and aromatic amine systems.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data for research and commercial applications. The compound has been assigned the Chemical Abstracts Service registry number 626216-24-8, which serves as its primary unique identifier in chemical databases.

Table 1: Primary Chemical Identifiers

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 626216-24-8 |

| PubChem Compound Identifier | 3154219 |

| Molecular Formula | C₁₃H₂₂N₂O₂ |

| Molecular Weight | 238.33 g/mol |

| International Chemical Identifier Key | CISCZWBNIQPITJ-UHFFFAOYSA-N |

The molecular formula C₁₃H₂₂N₂O₂ reflects the composition of thirteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 238.33 grams per mole places the compound in the range typical for substituted aromatic amines with moderate molecular complexity.

Table 2: Structural Identifiers and Descriptors

| Descriptor Type | Value |

|---|---|

| International Chemical Identifier | InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 |

| Simplified Molecular Input Line Entry System | CN(C)CCNCC1=CC(=C(C=C1)OC)OC |

| International Union of Pure and Applied Chemistry Name | N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

The database entry indicates that the compound was first created in chemical registries on August 9, 2005, and was most recently modified on May 24, 2025, reflecting ongoing updates to structural and property information. This temporal information suggests active research interest and continued refinement of chemical data associated with the compound.

Significance in Organic Chemistry Research

This compound holds significant importance in organic chemistry research due to its unique structural features and potential synthetic applications. The compound represents an important example of how structural modification of simple diamines can lead to molecules with enhanced chemical properties and specialized reactivity patterns.

The asymmetric substitution pattern of this ethylenediamine derivative makes it particularly valuable for studies in coordination chemistry, where the different nitrogen environments can lead to distinct binding modes with metal centers. The presence of both tertiary and secondary amine functionalities provides opportunities for selective reactions and differential coordination behavior that are not available in symmetrically substituted analogs.

The 3,4-dimethoxybenzyl group contributes significant electronic effects to the molecule through resonance and inductive interactions. The methoxy substituents are known electron-donating groups that can influence the basicity and nucleophilicity of the adjacent amine nitrogen, potentially altering reaction pathways and selectivity compared to unsubstituted analogs. This electronic modulation makes the compound useful for structure-activity relationship studies in various chemical contexts.

Research applications of substituted ethylenediamines like this compound extend to several domains of organic synthesis. The dual amine functionality enables the molecule to serve as a building block for more complex structures through sequential functionalization reactions. The benzyl group provides additional sites for chemical modification, allowing for the construction of elaborate molecular architectures through established aromatic substitution chemistry.

The compound's structural similarity to biologically active molecules containing ethylenediamine cores suggests potential applications in medicinal chemistry research, although such investigations would require careful evaluation of structure-activity relationships. The presence of methoxy groups on the aromatic ring mirrors patterns found in numerous pharmaceutical compounds, indicating possible relevance for drug discovery efforts focused on amine-containing therapeutics.

In the context of modern synthetic methodology, this compound serves as a representative example of compounds accessible through reductive amination strategies. The development of efficient synthetic routes to such substituted diamines has enabled broader exploration of their properties and applications, contributing to advances in both fundamental and applied chemical research.

属性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISCZWBNIQPITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination

Reductive amination is a widely used method for synthesizing substituted amines. In this context, the process involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-dimethylethane-1,2-diamine under reductive conditions.

- Step 1: Condensation of 3,4-dimethoxybenzaldehyde with N,N-dimethylethane-1,2-diamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding secondary amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogenation over a catalyst (e.g., Pd/C).

This method allows for selective formation of the N'-(3,4-dimethoxybenzyl) substituent while preserving the dimethyl groups on the other nitrogen atom.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde | 3,4-Dimethoxybenzaldehyde | Purity > 98% |

| Amine | N,N-Dimethylethane-1,2-diamine | Stoichiometric or slight excess |

| Reducing agent | Sodium cyanoborohydride or catalytic hydrogenation | Mild reducing conditions preferred |

| Solvent | Methanol, ethanol, or dichloromethane | Solvent choice affects reaction rate |

| Temperature | Room temperature to 50°C | Controlled to avoid side reactions |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

Alkylation of N,N-Dimethylethane-1,2-diamine

An alternative approach involves the alkylation of N,N-dimethylethane-1,2-diamine with 3,4-dimethoxybenzyl halides (e.g., bromide or chloride).

- Step 1: Preparation or procurement of 3,4-dimethoxybenzyl bromide or chloride.

- Step 2: Nucleophilic substitution reaction where the secondary amine nitrogen of N,N-dimethylethane-1,2-diamine attacks the benzyl halide.

- Step 3: Reaction carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) to neutralize the generated acid and drive the reaction forward.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Alkylating agent | 3,4-Dimethoxybenzyl bromide or chloride | Freshly prepared preferred |

| Amine | N,N-Dimethylethane-1,2-diamine | Stoichiometric or slight excess |

| Base | Potassium carbonate, sodium hydride | Ensures deprotonation of amine |

| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents preferred |

| Temperature | 25–80°C | Elevated temperature accelerates reaction |

| Reaction time | 6–48 hours | Monitored by TLC or GC-MS |

Comparative Analysis of Methods

| Aspect | Reductive Amination | Alkylation |

|---|---|---|

| Selectivity | High, due to imine intermediate formation | Moderate, possible over-alkylation |

| Reaction conditions | Mild, room temperature to moderate heat | Often requires elevated temperature |

| Purity of product | Generally high, fewer side products | May require extensive purification |

| Yield | Moderate to high (60–85%) | Moderate (50–75%) |

| Scalability | Suitable for lab and pilot scale | Suitable for industrial scale |

| Reagents availability | Readily available aldehydes and amines | Requires benzyl halides, which may be less stable |

Research Findings and Optimization

Yield Optimization: Studies indicate that controlling the molar ratio of aldehyde to amine and the choice of reducing agent significantly impacts yield and purity in reductive amination. Sodium cyanoborohydride is preferred for its selectivity and mildness, minimizing side reactions.

Solvent Effects: Polar protic solvents like methanol enhance imine formation but may slow reduction rates. Aprotic solvents such as dichloromethane or acetonitrile are often used in alkylation to improve nucleophilicity.

Temperature Control: Elevated temperatures accelerate alkylation but increase side reactions such as multiple alkylations or decomposition of sensitive groups.

Purification: Both methods typically require chromatographic purification (e.g., silica gel column chromatography) to isolate the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 3,4-Dimethoxybenzaldehyde, N,N-dimethylethane-1,2-diamine, NaBH3CN | Room temp, methanol, 4–24 h | High selectivity, mild conditions | Requires careful handling of reducing agent |

| Alkylation | 3,4-Dimethoxybenzyl bromide, N,N-dimethylethane-1,2-diamine, K2CO3 | 25–80°C, acetonitrile, 6–48 h | Scalable, straightforward reagents | Possible over-alkylation, harsher conditions |

化学反应分析

Types of Reactions

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: DDQ in the presence of a protic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

科学研究应用

N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine has several applications in scientific research:

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diamine backbone can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and molecular processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

N'-(4-Fluoro-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 2714-80-9)

- Structure : Replaces the 3,4-dimethoxybenzyl group with a 4-fluorobenzyl moiety.

- Properties: Molecular weight: 196.27 g/mol (vs. ~253.3 g/mol for the dimethoxy analog).

N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 1311280-05-3)

- Structure : Features a pyridine ring with bromo and trifluoromethyl substituents.

- Properties :

N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

Analogues with Modified Amine Backbones

N,N-Bis(3,4-dimethoxybenzylidene)-1,4-butanediamine

- Structure : A Schiff base ligand with a butanediamine backbone and two 3,4-dimethoxybenzylidene groups.

- Applications : Used in coordination chemistry for synthesizing transition metal complexes. The extended diamine chain (butanediamine vs. ethanediamine) increases flexibility, affecting metal-binding selectivity .

N,N-Bis(2,3-dimethoxybenzylidene)-ethane-1,2-diamine

- Structure : Schiff base with 2,3-dimethoxybenzylidene substituents.

- Crystallography : Single-crystal X-ray studies reveal a planar geometry, with intramolecular hydrogen bonds stabilizing the structure. The 2,3-dimethoxy substitution pattern creates steric hindrance, reducing reactivity compared to the 3,4-dimethoxy isomer .

Pharmacologically Active Analogues

N,N-Bis[(5-β-D-glucopyranosyloxy-2-hydroxy)benzyl]-N,N-dimethyl-ethane-1,2-diamine (H₂GL1)

- Structure : Glycosylated derivative with sugar moieties attached to hydroxybenzyl groups.

- Activity : Demonstrated neuroprotective effects in Alzheimer’s disease (AD) models by chelating redox-active metals and scavenging free radicals .

N-(Ferrocenylmethyl)-N′-(2-methoxybenzyl)ethane-1,2-diamine

- Structure: Incorporates a ferrocene (organometallic) group.

- Applications: Exhibits antiparasitic activity against Trypanosoma cruzi, likely due to redox-active ferrocene enhancing oxidative stress in pathogens .

Comparative Data Table

Key Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and metal-binding affinity, while halogen or trifluoromethyl groups increase lipophilicity and bioavailability .

- Backbone Modifications : Extending the diamine chain (e.g., butanediamine) or introducing aromatic nitrogen (e.g., pyridine) alters coordination chemistry and biological targeting .

生物活性

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, as well as its structural characteristics and synthesis.

Chemical Structure and Properties

- Molecular Formula : C13H22N2O2

- Molecular Weight : 238.33 g/mol

- CAS Number : 626216-24-8

The compound features a dimethoxybenzyl moiety linked to a dimethylated ethane-1,2-diamine backbone, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Compounds with similar structural motifs showed promising results against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans through various assays, including minimum inhibitory concentration (MIC) tests and agar diffusion methods .

Structure-Activity Relationship (SAR)

A structure-activity relationship study is crucial for understanding how modifications in the chemical structure influence biological activity. The presence of the 3,4-dimethoxyphenyl group appears to enhance binding affinity to microbial targets, particularly in compounds designed to inhibit multidrug efflux pumps .

In Vivo Studies

In vivo evaluations of similar compounds have demonstrated their efficacy in reducing microbial load in infected models. For example, certain derivatives were tested for their effects on liver and kidney histology after administration, indicating a need for further studies on toxicity and pharmacokinetics .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding interactions between these compounds and their biological targets. These studies provide insights into the binding modes and help identify key interactions that contribute to the observed biological activities .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-Dimethoxybenzaldehyde and N,N-dimethyl-ethane-1,2-diamine.

- Reaction Conditions : The reaction may be facilitated under acidic or basic conditions with appropriate solvents.

- Purification : After the reaction completion, purification can be achieved through recrystallization or chromatography.

Case Study 1: Antibacterial Activity Assessment

In a controlled study, a series of benzylidene derivatives were tested against various bacterial strains. The results highlighted that compounds with the dimethoxy substitution exhibited lower MIC values compared to their unsubstituted counterparts, suggesting enhanced antibacterial potency due to structural modifications .

Case Study 2: Toxicity Evaluation

A toxicity evaluation was performed on selected derivatives in animal models. Results indicated that while some compounds showed effective antimicrobial activity, they also presented varying degrees of toxicity. Further investigations are necessary to balance efficacy with safety .

常见问题

Q. What are the established synthetic routes for N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between ethylenediamine derivatives and substituted benzaldehydes. For example, a Schiff base intermediate (e.g., N'-(3,4-dimethoxybenzylidene)ethane-1,2-diamine) is formed by refluxing ethylenediamine with 3,4-dimethoxybenzaldehyde in ethanol, followed by reduction or alkylation to introduce dimethyl groups . Key parameters include solvent choice (ethanol or dichloromethane), temperature (room temperature to reflux), and purification via crystallization or chromatography . Optimization may involve adjusting stoichiometry, reaction time, or catalyst use.

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural elucidation typically employs:

- NMR spectroscopy : H and C NMR to confirm substitution patterns and amine proton environments .

- IR spectroscopy : Identification of C-N and aromatic C-O stretching vibrations .

- X-ray crystallography : For definitive 3D structure determination, as demonstrated in related ethane-1,2-diamine derivatives .

- Mass spectrometry (EI-MS or ESI-MS) : To verify molecular weight and fragmentation patterns .

Q. What are the stability and storage considerations for this compound under laboratory conditions?

Stability is influenced by light, temperature, and moisture. Store in airtight containers at -20°C to prevent degradation. Analytical standards should be protected from humidity and dissolved in inert solvents (e.g., DMSO) for long-term storage . Stability under varying pH or oxidative conditions should be assessed via accelerated degradation studies using HPLC .

Advanced Research Questions

Q. How does the compound’s structure influence its biological activity, particularly in targeting enzymes like FGFR or CDK?

The 3,4-dimethoxybenzyl group may enhance lipophilicity and membrane permeability, while the dimethylamino groups facilitate hydrogen bonding with kinase active sites. Structural analogs (e.g., JNJ-42756493) show FGFR inhibition via competitive binding to the ATP pocket, with IC values in nanomolar ranges . Computational docking studies (using software like AutoDock) can model interactions with FGFR1 or CDK2/cyclin E, correlating substituent effects with inhibitory potency .

Q. What methodologies resolve contradictions in reported biological data, such as discrepancies in IC values across studies?

- Dose-response validation : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines and incubation times .

- Metabolic stability testing : Assess compound degradation in cell culture media via LC-MS to rule out artifactual potency loss .

- Off-target profiling : Use kinome-wide screening to identify non-specific interactions that may explain variability .

Q. How can the compound’s potential as a DNA intercalator or topoisomerase inhibitor be evaluated?

- Ethidium bromide displacement assays : Measure fluorescence quenching to assess DNA binding affinity .

- Topoisomerase relaxation assays : Electrophoretic analysis of plasmid DNA treated with the compound and purified enzymes .

- Molecular dynamics simulations : Model intercalation into DNA base pairs using AMBER or GROMACS .

Q. What strategies are employed to improve solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility, as seen in ethyl 4-ANPP derivatives .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amine functionality .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetic profiles .

Methodological Considerations

- Synthetic Challenges : Competing side reactions (e.g., over-alkylation) require careful monitoring via TLC or HPLC .

- Crystallography : SHELX software is widely used for structure refinement, though newer tools like Olex2 offer improved automation .

- Biological Assays : Include positive controls (e.g., erdafitinib for FGFR inhibition) and validate results across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。